3-Aminobutane-1,2-diol
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Overview
Description
. It is a primary amine and a diol, meaning it contains both an amino group (-NH2) and two hydroxyl groups (-OH). This compound has garnered significant attention in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Similar compounds such as 3-methyl-benzene-1,2-diol have been found to target proteins like biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It’s known that similar diols can undergo periodate cleavage, a reaction that selectively breaks the carbon-carbon bond and marks the carbon atoms that originally formed that bond . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been found to play a role in the metabolism of eukaryotic organisms . They participate in regulating and managing cell growth, endocytosis, stress responses, and apoptosis .
Pharmacokinetics
It’s known that the compound is a crystalline substance that is hygroscopic . It has a melting point of 52-55°C and a boiling point of 115-116°C . It’s soluble in water and alcohol, suggesting good bioavailability .
Result of Action
Similar compounds have been found to play a role in various physiological processes in eukaryotic organisms, including cell growth, endocytosis, stress responses, and apoptosis .
Action Environment
It’s known that the compound is hygroscopic and stable, suggesting that it may be sensitive to moisture in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobutane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or the hydrolysis of nitriles followed by reduction. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
3-Aminobutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobutane-1,3-diol: Similar structure but different positioning of the amino and hydroxyl groups.
3-Aminopropane-1,2-diol: One carbon shorter in the chain length.
4-Aminobutane-1,2,3-triol: Contains an additional hydroxyl group
Uniqueness: 3-Aminobutane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and two hydroxyl groups allows for versatile reactivity and a wide range of applications .
Properties
IUPAC Name |
3-aminobutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXMWOWMBOMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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